molecular formula C21H17Cl2NO5S B443874 METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B443874
M. Wt: 466.3g/mol
InChI Key: WVQXRQYPUJVTRM-UHFFFAOYSA-N
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Description

Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the condensation of 2,4-dichlorophenoxyacetic acid with furan-2-carboxylic acid under specific reaction conditions. The resulting intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid methyl ester in the presence of a suitable catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H17Cl2NO5S

Molecular Weight

466.3g/mol

IUPAC Name

methyl 2-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H17Cl2NO5S/c1-27-21(26)18-13-3-2-4-17(13)30-20(18)24-19(25)16-8-6-12(29-16)10-28-15-7-5-11(22)9-14(15)23/h5-9H,2-4,10H2,1H3,(H,24,25)

InChI Key

WVQXRQYPUJVTRM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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